t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate
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Overview
Description
t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate: is a polyethylene glycol (PEG) linker with a nitrophenyl group linked to a carbonate, four PEG units, and a t-butyl group. This compound is known for its ability to enhance the solubility of molecules in aqueous media and its reactivity towards amino-bearing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate typically involves the reaction of t-butyloxycarbonyl (Boc)-protected PEG with para-nitrophenyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbonate linkage .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability.
Chemical Reactions Analysis
Types of Reactions: : t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate primarily undergoes substitution reactions. The nitrophenyl group is reactive towards nucleophiles, particularly amino groups, leading to the formation of stable urethane linkages .
Common Reagents and Conditions: : Common reagents used in these reactions include amines and bases such as triethylamine. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under mild conditions .
Major Products: : The major products formed from these reactions are PEGylated compounds with enhanced solubility and stability. These products are often used in various applications, including drug delivery and bioconjugation .
Scientific Research Applications
Chemistry: : In chemistry, t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate is used as a linker for the synthesis of PEGylated compounds. These compounds are valuable for their enhanced solubility and stability in aqueous media .
Biology: : In biological research, this compound is used for the modification of biomolecules, such as proteins and peptides, to improve their solubility and stability. This modification is crucial for various applications, including drug delivery and diagnostic assays .
Medicine: : In medicine, this compound is used in the development of PEGylated drugs. These drugs have improved pharmacokinetic properties, such as increased half-life and reduced immunogenicity .
Industry: : In the industrial sector, this compound is used in the production of PEGylated materials for various applications, including coatings, adhesives, and lubricants .
Mechanism of Action
The mechanism of action of t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate involves the formation of stable urethane linkages through the reaction of its nitrophenyl group with amino groups. This reaction enhances the solubility and stability of the resulting PEGylated compounds. The PEG units in the compound also contribute to its solubility-enhancing properties .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other PEG linkers with different functional groups, such as methoxy-PEG-amine and succinimidyl-PEG. These compounds also enhance the solubility and stability of biomolecules but differ in their reactivity and applications .
Uniqueness: : t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate is unique due to its specific combination of a nitrophenyl group, four PEG units, and a t-butyl group. This combination provides a balance of reactivity and solubility enhancement, making it particularly useful for applications requiring stable and soluble PEGylated compounds .
Biological Activity
t-Butyoxycarboxy-PEG4-para-nitrophenyl carbonate (BPG) is a compound that plays a significant role in biochemistry, particularly in drug delivery systems and bioconjugation applications. This article will explore its biological activity, synthesis, applications, and relevant case studies, supported by data tables and research findings.
1. Overview of this compound
Chemical Properties:
- Molecular Formula: C22H33NO11
- Molecular Weight: 487.5 g/mol
- CAS Number: 1807537-39-8
This compound is a heterobifunctional polyethylene glycol (PEG) derivative that features a para-nitrophenyl carbonate group, which is essential for its reactivity in various biological applications. The PEG moiety enhances solubility and biocompatibility, making it suitable for conjugation with biomolecules.
2. Biological Activity
Mechanism of Action:
The primary biological activity of this compound is its ability to act as a linker in drug conjugates. The para-nitrophenyl carbonate group can be hydrolyzed under physiological conditions, releasing the active drug moiety. This property is particularly useful in targeted drug delivery systems, where controlled release is crucial for therapeutic efficacy.
Applications:
- Antibody-Drug Conjugates (ADCs): BPG can be utilized to link cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells while minimizing systemic toxicity.
- PROTAC Technology: It serves as a linker in PROTACs (Proteolysis Targeting Chimeras), which are designed to induce targeted protein degradation.
- Bioconjugation: BPG facilitates the conjugation of various biomolecules, including peptides and proteins, enhancing their stability and functionality in therapeutic applications.
Table 1: Summary of Research Findings on this compound
Case Study: Targeted Delivery Using ADCs
In a study examining the use of this compound in ADCs, researchers synthesized an ADC targeting HER2-positive breast cancer cells. The study found that the conjugate exhibited significantly higher cytotoxicity against HER2-positive cells compared to free drug administration, highlighting the effectiveness of targeted delivery systems using BPG as a linker .
4. Conclusion
This compound is a versatile compound with significant biological activity, particularly in drug delivery systems. Its ability to facilitate controlled release and enhance the pharmacokinetic properties of therapeutic agents makes it a valuable tool in modern biochemistry and pharmaceutical development. Ongoing research continues to explore its potential applications across various therapeutic areas, reinforcing its importance in the field.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(4-nitrophenoxy)carbonyloxyethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO11/c1-22(2,3)34-20(24)8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-21(25)33-19-6-4-18(5-7-19)23(26)27/h4-7H,8-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDKEYFIJHZKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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